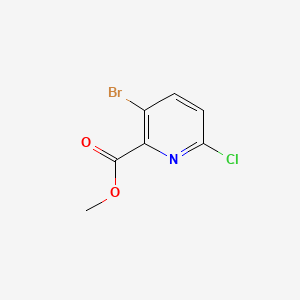

Methyl 3-bromo-6-chloropicolinate

概要

説明

Methyl 3-bromo-6-chloropicolinate: is a heterocyclic aromatic compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is a derivative of picolinic acid, featuring bromine and chlorine substituents on the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-6-chloropicolinate can be synthesized through various methods. One common approach involves the bromination and chlorination of methyl picolinate. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

化学反応の分析

Types of Reactions: Methyl 3-bromo-6-chloropicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts and boronic acids.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and boronic acids are employed in the presence of bases such as potassium carbonate.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled temperatures.

Major Products Formed:

Substitution Reactions: Various substituted picolinates depending on the nucleophile used.

Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction Reactions: Reduced derivatives of the original compound.

科学的研究の応用

Methyl 3-bromo-6-chloropicolinate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of methyl 3-bromo-6-chloropicolinate involves its interaction with various molecular targets. The bromine and chlorine substituents on the pyridine ring influence its reactivity and binding affinity to different receptors or enzymes. These interactions can modulate biological pathways, making the compound useful in drug discovery and development .

類似化合物との比較

- Methyl 3-bromo-2-pyridinecarboxylate

- Methyl 3-bromo-5-(trifluoromethyl)picolinate

- Methyl 3-bromo-4-methoxypicolinate

Uniqueness: Methyl 3-bromo-6-chloropicolinate is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .

生物活性

Methyl 3-bromo-6-chloropicolinate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications for medicinal chemistry, supported by relevant data and research findings.

- Chemical Formula : C₇H₅BrClNO₂

- Molecular Weight : 264.50 g/mol

- CAS Number : 1214328-96-7

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of its interactions with specific enzymes and cellular pathways. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis.

Enzyme Inhibition Profile

| Enzyme | Inhibition Activity |

|---|---|

| CYP1A2 | Yes |

| CYP2C19 | No |

| CYP2C9 | No |

| CYP2D6 | No |

| CYP3A4 | No |

The compound is a known inhibitor of CYP1A2, which suggests its potential to affect the metabolism of other drugs processed by this enzyme .

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of bromine and chlorine atoms in its structure enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the molecular structure can significantly influence the compound's activity. For instance, the substitution patterns on the picolinate ring have been shown to alter enzyme inhibition potency and selectivity .

Case Studies and Research Findings

- Antimicrobial Activity : A study focusing on compounds similar to this compound demonstrated significant antimicrobial properties against Mycobacterium tuberculosis, particularly targeting dormant bacilli. The compound's ability to modulate specific signaling pathways was highlighted as a potential mechanism for its efficacy .

- Pharmacokinetics : The compound has been evaluated for its pharmacokinetic properties, revealing favorable absorption characteristics. Its calculated log P values indicate moderate lipophilicity, which is conducive for oral bioavailability .

- Toxicological Assessment : Preliminary toxicity studies have indicated that this compound exhibits low acute toxicity but can cause skin irritation upon contact. These findings are crucial for safety evaluations in drug development .

特性

IUPAC Name |

methyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCPBNNLVCVDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673233 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-96-7 | |

| Record name | Methyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。